4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(2-methylsulfinylethoxy)benzamide;hydrochloride
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Overview
Description
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(2-methylsulfinylethoxy)benzamide;hydrochloride is a compound that belongs to the class of benzamides. It is known for its applications in various fields, including medicine and scientific research. This compound is characterized by its complex structure, which includes an amino group, a chloro group, and a diethylaminoethyl group, among others.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(2-methylsulfinylethoxy)benzamide;hydrochloride typically involves multiple steps:
Nitration of o-toluidine: The process begins with the nitration of o-toluidine using nitric acid to produce 4-nitro-o-toluidine.
Conversion to 2-hydroxy-4-nitrotoluene: The 4-nitro-o-toluidine is then converted to 2-hydroxy-4-nitrotoluene by heating with nitrous acid.
Formation of 2-methoxy-4-nitrotoluene: By reacting the resulting 2-hydroxy-4-nitrotoluene with dimethyl sulfate, 2-methoxy-4-nitrotoluene is formed.
Oxidation to 2-methoxy-4-nitrobenzoic acid: The 2-methoxy-4-nitrotoluene is oxidized with potassium permanganate to produce 2-methoxy-4-nitrobenzoic acid.
Formation of 2-methoxy-4-nitrobenzoyl chloride: The latter substituted benzoic acid is treated with thionyl chloride to form 2-methoxy-4-nitrobenzoyl chloride.
Industrial Production Methods
Industrial production methods for this compound typically involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfinylethoxy group.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amino group.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group results in the formation of an amino group.
Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used.
Scientific Research Applications
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(2-methylsulfinylethoxy)benzamide;hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(2-methylsulfinylethoxy)benzamide;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with dopamine receptors, particularly the D2 receptor, which plays a role in its antiemetic effects.
Pathways Involved: By blocking dopamine receptors, the compound can inhibit nausea and vomiting pathways, making it useful in the treatment of these conditions.
Comparison with Similar Compounds
Similar Compounds
Metoclopramide: A closely related compound with similar antiemetic and prokinetic properties.
Domperidone: Another dopamine receptor antagonist used for similar medical applications.
Prochlorperazine: Used as an antiemetic and antipsychotic agent.
Uniqueness
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(2-methylsulfinylethoxy)benzamide;hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of functional groups allows for a range of chemical reactions and interactions with biological targets, making it a versatile compound in both research and medical applications.
Properties
CAS No. |
125557-35-9 |
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Molecular Formula |
C16H27Cl2N3O3S |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(2-methylsulfinylethoxy)benzamide;hydrochloride |
InChI |
InChI=1S/C16H26ClN3O3S.ClH/c1-4-20(5-2)7-6-19-16(21)12-10-13(17)14(18)11-15(12)23-8-9-24(3)22;/h10-11H,4-9,18H2,1-3H3,(H,19,21);1H |
InChI Key |
KDAXHUZRHLYZML-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OCCS(=O)C)N)Cl.Cl |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OCCS(=O)C)N)Cl.Cl |
Synonyms |
4-amino-5-chloro-2-(2-(methylsulfinyl)ethoxy)-N-(2-(diethylamino)ethyl)benzamide ML 1035 ML-1035 |
Origin of Product |
United States |
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